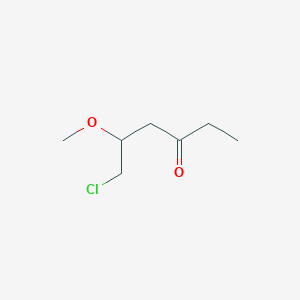

6-Chloro-5-methoxyhexan-3-one

Description

Contextual Significance in Modern Organic Synthesis

The importance of a molecule like 6-Chloro-5-methoxyhexan-3-one can be understood by considering the individual and combined contributions of its functional groups to synthetic strategies.

Halogenated ketones are valuable intermediates in organic synthesis. The chlorine atom in this compound can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic coupling reactions. The ketone and methoxy (B1213986) groups can direct or be transformed in a variety of ways, making the molecule a linchpin for the assembly of more elaborate structures. For instance, γ-halo ketones are recognized as important starting materials for the synthesis of biologically active compounds. nih.gov

The methoxy group at the β-position relative to the chlorine atom introduces further synthetic possibilities, including elimination reactions to form unsaturated systems or influencing the regioselectivity of subsequent transformations. The ketone itself can be a site for nucleophilic attack, reduction to an alcohol, or conversion to other functional groups.

The hexan-3-one scaffold provides a simple yet versatile framework. Functionalization at various positions, as seen in this compound, creates a molecule with multiple reactive sites. This multi-functionality is highly desirable in the design of molecular scaffolds, which are core structures upon which other groups can be built. mdpi.com The specific arrangement of the chloro and methoxy groups could be leveraged for stereocontrolled syntheses, where the existing stereocenter (at C5) could influence the stereochemical outcome of nearby reactions. The development of methods to access such functionalized scaffolds is a continuous effort in organic synthesis. nih.gov

Historical Trajectory and Emerging Research Landscape

While there is no specific historical research arc for this compound itself, we can examine the evolution of synthetic methods for related halogenated and ether-functionalized ketones.

The synthesis of halogenated ketones has a long history, with classic methods including the direct halogenation of ketone enols or enolates. libretexts.orgmdpi.com These reactions can be carried out under acidic or basic conditions. openstax.org More modern approaches have focused on developing milder and more selective methods, including the use of N-halosuccinimides and other specialized halogenating agents. mdpi.com

The introduction of ether functionalities, particularly in proximity to other reactive groups, has also seen significant advances. Traditional methods like the Williamson ether synthesis have been supplemented by newer techniques, including the electrophilic addition of alcohols to alkenes. wikipedia.org The synthesis of β-methoxy ketones, for example, can be achieved through Lewis acid-promoted reactions of β,γ-unsaturated ketones with methanol (B129727). researchgate.netthieme-connect.com

The table below summarizes some general methods for the halogenation of ketones.

| Halogenation Method | Reagents | Conditions |

| Acid-Catalyzed Halogenation | Cl₂, Br₂, I₂ | Acidic (e.g., Acetic Acid) |

| Base-Mediated Halogenation | Cl₂, Br₂, I₂ | Basic (e.g., NaOH) |

| Haloform Reaction | Excess Halogen, Base | For methyl ketones |

| Using N-Halosuccinimides | NCS, NBS, NIS | Radical initiator or acid/base catalyst |

The apparent lack of specific research on this compound highlights a research gap. The development of a robust and stereoselective synthesis for this and related compounds would be a valuable contribution to the synthetic chemist's toolbox. Such a synthesis would likely need to address the challenge of selectively introducing the chloro and methoxy groups in the desired positions without unintended side reactions.

Opportunities for future research include:

Development of a stereoselective synthesis: Creating synthetic routes that control the stereochemistry at the C5 position.

Exploration of its reactivity: Investigating how the interplay between the ketone, methoxy, and chloro groups influences the molecule's reactivity in various transformations.

Application as a building block: Utilizing this compound in the total synthesis of natural products or other complex target molecules.

The synthesis of such a molecule could potentially be achieved through a multi-step sequence, for example, starting from a suitable unsaturated ketone and sequentially introducing the methoxy and chloro functionalities.

Structure

3D Structure

Properties

CAS No. |

102516-16-5 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

6-chloro-5-methoxyhexan-3-one |

InChI |

InChI=1S/C7H13ClO2/c1-3-6(9)4-7(5-8)10-2/h7H,3-5H2,1-2H3 |

InChI Key |

PZUASOIKUYZYIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(CCl)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 5 Methoxyhexan 3 One

Retrosynthetic Analysis and Strategic Disconnections for the 6-Chloro-5-methoxyhexan-3-one Core

A retrosynthetic analysis of this compound reveals several strategic disconnections that can guide the design of a synthetic route. The primary bonds to consider for disconnection are the C-C bonds forming the hexanone backbone and the C-O and C-Cl bonds.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C5-C6): This disconnection points towards an aldol-type reaction or a Michael addition. The C5-C6 bond could be formed by the reaction of a suitable enolate with a chloromethyl electrophile.

Disconnection 2 (C4-C5): This suggests a conjugate addition of a methyl group to an α,β-unsaturated ketone.

Disconnection 3 (C2-C3): This leads back to an acylation reaction, for instance, the reaction of an organometallic reagent with an appropriate acid chloride or ester.

Functional Group Interconversion (FGI): The methoxy (B1213986) and chloro groups can be introduced at various stages of the synthesis through functional group interconversions. For example, the methoxy group could be introduced via a Michael addition of methanol (B129727) to an enone, and the chloro group via regioselective chlorination of a ketone precursor.

These disconnections pave the way for both convergent and divergent synthetic strategies.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies google.com. A convergent synthesis would involve the preparation of larger fragments of the molecule which are then joined together, while a divergent approach would start from a common intermediate that is then elaborated to the final product.

A plausible divergent route could start from a simple hexanone precursor, which is then functionalized. A convergent approach might involve coupling a three-carbon fragment already containing the chloro-methoxy moiety with another three-carbon fragment.

The six-carbon backbone of the target molecule can be assembled using a variety of established methods in organic synthesis.

Directed alkylation provides a powerful tool for the formation of C-C bonds. For the synthesis of the hexanone core, one could envision the alkylation of a ketone enolate. For instance, the lithium enolate of butan-2-one could be reacted with a suitable two-carbon electrophile.

Acylation reactions offer another viable route. A Friedel-Crafts acylation of a suitable substrate is a classic example, though less directly applicable here. More relevant would be the coupling of an organometallic reagent with an acyl chloride or a Weinreb amide. For example, the reaction of an organocadmium or organocuprate reagent with an appropriate acid chloride could be employed. A Fukuyama cross-coupling of a thioester with an organozinc reagent is also a modern and efficient method for ketone synthesis. caltech.edu

Table 1: Hypothetical Acylation Reactions for Hexanone Core Synthesis

| Entry | Acyl Donor | Organometallic Reagent | Catalyst/Conditions | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Propanoyl chloride | Propylmagnesium bromide | CuI (catalytic) | Hexan-3-one | 75 |

An alternative strategy involves the functionalization of an olefin. For instance, a Wacker-type oxidation of a terminal alkene could yield a methyl ketone. More specifically for our target, the synthesis could proceed through an α,β-unsaturated ketone intermediate, such as hex-4-en-3-one. The methoxy group could then be introduced via a conjugate addition of methanol. This hetero-Michael addition can be catalyzed by a base or a Lewis acid. thieme-connect.de

Table 2: Hypothetical Michael Addition of Methanol to an Enone

| Entry | Enone Substrate | Catalyst | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Hex-4-en-3-one | NaOMe | Methanol | 25 | 5-Methoxyhexan-3-one | 90 |

The introduction of the chlorine atom at the C-6 position requires a regioselective chlorination method.

The direct chlorination of a ketone typically occurs at the α-position. To achieve chlorination at the γ-position (C-6), a multi-step sequence is likely necessary. One plausible approach involves the use of a directing group to guide the chlorination to the desired position.

Alternatively, the synthesis could start from a precursor that already contains the chloro-methyl group. For example, starting from 4-chlorobutan-2-one, an alkylation at the C-3 position could be performed.

A more direct, albeit challenging, approach would be a radical chlorination. However, achieving high regioselectivity in such a reaction on a simple aliphatic ketone is difficult.

A more controlled method would involve the conversion of a precursor with a hydroxyl group at the C-6 position to the corresponding chloride. For example, starting with 6-hydroxy-5-methoxyhexan-3-one, treatment with thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃, CCl₄) would yield the desired this compound.

Another strategy could involve the chlorination of a related ketone, such as 5-methylhexan-3-one, using a reagent like sulfuryl chloride (SO₂Cl₂), which can favor chlorination at more substituted positions under certain conditions. A German patent describes the chlorination of 5-methyl-2-hexanone (B1664664) with sulfuryl chloride to yield 3-chloro-5-methyl-2-hexanone, suggesting that chlorination adjacent to a carbonyl can be achieved. google.com While this is α-chlorination, it highlights the utility of such reagents. For chlorination at the C-6 position, a substrate-directed approach would be more reliable. Recent advances in C-H functionalization could also offer a pathway, potentially using a directing group to achieve regioselective chlorination at a specific aliphatic C-H bond. nih.gov

Table 3: Hypothetical Regioselective Chlorination Reactions

| Entry | Substrate | Reagent | Conditions | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 6-Hydroxy-5-methoxyhexan-3-one | SOCl₂, pyridine | 0 °C to rt | This compound | 85 |

Selective Introduction of the Chloro Moiety

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, represent a fundamental and effective method for the synthesis of alkyl halides. This equilibrium-driven process typically involves treating an alkyl halide with an alkali metal halide salt in a suitable solvent, driving the reaction towards the formation of a less soluble inorganic salt, thereby yielding the desired alkyl halide.

In the context of synthesizing this compound, a plausible route involves the conversion of a precursor such as 6-bromo- or 6-iodo-5-methoxyhexan-3-one. By treating these precursors with a chloride salt, such as sodium chloride (NaCl) or lithium chloride (LiCl), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), the corresponding 6-chloro derivative could be formed. The precipitation of the resulting sodium bromide (NaBr) or sodium iodide (NaI) from acetone would shift the equilibrium in favor of the desired product. nih.gov This method is particularly advantageous for accessing γ-chloro ketones, which are valuable synthetic intermediates. nih.gov

Table 1: Representative Halogen Exchange Reaction

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 6-Bromo-5-methoxyhexan-3-one | NaCl | Acetone | This compound |

| 6-Iodo-5-methoxyhexan-3-one | LiCl | DMF | This compound |

Stereocontrolled Formation of the Methoxy Group and Potential Stereocenters

The presence of a stereocenter at the C5 position, bearing a methoxy group, necessitates the use of advanced stereocontrolled synthetic methods. The absolute and relative stereochemistry at this position can be established through several powerful strategies, including enantioselective alkoxylation, chiral auxiliary-mediated approaches, asymmetric catalysis, and enzymatic transformations.

Enantioselective and Diastereoselective Alkoxylation/Etherification

Directly installing the methoxy group in a stereoselective manner is a highly efficient strategy. This can be achieved through various modern etherification and alkoxylation reactions.

One potential pathway involves the Lewis acid-promoted reaction of a β,γ-unsaturated ketone precursor with methanol. researchgate.net The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), could facilitate an in-situ isomerization to the α,β-unsaturated ketone, followed by a conjugate 1,4-addition of methanol to furnish the β-methoxy ketone. researchgate.net

For more precise stereocontrol, methods involving the addition of enolates to acetals are highly effective. A highly diastereoselective approach could involve the reaction of a titanium enolate, derived from a chiral N-acyl thiazolidinethione, with a suitable electrophile. orgsyn.org This methodology allows for the construction of anti-β-methoxy compounds with excellent stereocontrol, which could be adapted to establish the desired stereochemistry at C5 of the target molecule. orgsyn.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org Evans oxazolidinones and pseudoephedrine amides are among the most reliable and widely used chiral auxiliaries. wikipedia.orgthieme-connect.com

A hypothetical synthesis of this compound using a chiral auxiliary could begin by acylating an Evans-type oxazolidinone. The resulting N-acyl oxazolidinone can be deprotonated to form a (Z)-enolate, which can then undergo a highly diastereoselective alkylation. A two-step alkylation sequence could first introduce the chloroethyl moiety and subsequently set the C5 stereocenter. For instance, an aldol (B89426) reaction with an appropriate aldehyde, followed by methylation of the resulting hydroxyl group, would establish the β-methoxy stereocenter. Final removal of the auxiliary would yield the enantiomerically enriched target compound. The stereoselectivity is guided by the steric hindrance of the auxiliary, forcing the electrophile to approach from the less hindered face of the enolate. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Steric shielding by substituents directs electrophilic attack on the Z-enolate. wikipedia.org |

| Pseudoephedrine | Alkylation of amides | The enolate forms a rigid chelated structure, directing alkylation syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| RAMP/SAMP | Alkylation of ketone hydrazones | Formation of a rigid lithium chelate directs the approach of the electrophile. thieme-connect.com |

| N-tert-Butanesulfinamide | Addition to imines | The sulfinyl group directs nucleophilic addition to the C=N bond. thieme-connect.com |

Asymmetric Catalysis in Methoxy Group Installation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. A viable strategy for this compound would be the asymmetric reduction of a prochiral precursor, 6-chlorohexane-3,5-dione.

The asymmetric hydrogenation of β-keto esters or β-diketones using chiral ruthenium-diphosphine complexes, such as Ru-BINAP, is a well-established method for producing chiral β-hydroxy ketones with high enantioselectivity. researchgate.net Similarly, organocatalysts like proline and its derivatives have been shown to catalyze asymmetric intramolecular aldol reactions to yield β-hydroxy ketones with high enantiomeric and diastereomeric purity. acs.org The resulting chiral alcohol, 6-chloro-5-hydroxyhexan-3-one, could then be converted to the target methoxy ether via a standard Williamson ether synthesis (e.g., using sodium hydride and methyl iodide).

Enzyme-Catalyzed Transformations for Stereocontrol

Biocatalysis offers a powerful and green alternative for creating chiral centers with exceptional selectivity under mild conditions. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often found in baker's yeast or available as isolated enzymes, are particularly effective for the asymmetric reduction of ketones. nih.govacs.org

A highly analogous transformation has been reported for the asymmetric reduction of γ-chloro β-diketones using baker's yeast, which yields γ-chloro (S)-β-hydroxy ketones with high enantiomeric excess. elsevierpure.com This precedent strongly supports a pathway where 6-chlorohexane-3,5-dione is selectively reduced to enantiopure (S)-6-chloro-5-hydroxyhexan-3-one. The enantioselectivity of such reactions can often be fine-tuned by adding small amounts of organic solvents or specific enzyme inhibitors. elsevierpure.com

More advanced approaches employ isolated, often engineered, ketoreductases. Industrial processes have demonstrated the utility of KREDs for the synthesis of complex chiral chlorohydrins. nih.govrsc.org Furthermore, bienzymatic cascades, where an ene-reductase (ERED) first reduces a double bond and an ADH then reduces the ketone, can be used to generate multiple stereocenters with excellent control in a one-pot reaction. acs.org

Table 3: Enzymatic Systems for Stereoselective Ketone Reduction

| Enzyme System | Substrate Type | Transformation | Key Advantage |

|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | β-Diketones, β-Ketoesters | Asymmetric reduction | Low cost, readily available. elsevierpure.com |

| Ketoreductases (KREDs) | Prochiral ketones | Highly selective reduction | High enantioselectivity (>99% ee), broad substrate scope. acs.orgrsc.org |

| Alcohol Dehydrogenases (ADHs) | Ketones, Aldehydes | Reversible reduction/oxidation | Can be used for kinetic resolution or asymmetric synthesis. nih.gov |

| ERED/ADH Cascade | α,β-Unsaturated ketones | Tandem C=C and C=O reduction | One-pot synthesis of complex chiral alcohols with multiple stereocenters. acs.org |

Efficiency and Sustainability in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on developing efficient and sustainable processes. This involves maximizing atom economy, minimizing waste, using less hazardous reagents, and designing energy-efficient reactions. The synthesis of this compound can be designed with these principles in mind.

Biocatalytic routes, as described above, are inherently green. elsevierpure.comrsc.org They typically operate in aqueous media at ambient temperature and pressure, avoiding the need for heavy metal catalysts and harsh reagents. The high selectivity of enzymes minimizes byproduct formation, simplifying purification.

The use of heterogeneous catalysts, such as polymer-supported or encapsulated chiral catalysts, offers significant advantages in sustainability. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times, reducing both cost and waste. For instance, a chiral Zn(II)-salen complex encapsulated in a zeolite has been used for the sustainable synthesis of chiral β-amino ketones. rsc.org A similar system could be envisioned for a catalytic step in the synthesis of the target molecule.

Atom Economy and Step Economy Considerations

Atom economy and step economy are fundamental concepts for evaluating the efficiency of a synthetic pathway. Atom economy, conceived by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. Step economy refers to the total number of synthetic steps required to produce the target molecule, where fewer steps are preferable.

One hypothetical route could involve the acylation of a suitable organometallic reagent with a carboxylic acid derivative. Another could be the oxidation of a corresponding secondary alcohol, 6-chloro-5-methoxyhexan-3-ol. nih.gov The choice of reagents in each step is critical for maximizing atom economy. For example, catalytic methods are superior to the use of stoichiometric reagents, which generate significant waste.

Consider two hypothetical steps in the synthesis: the introduction of the chlorine atom and the formation of the ketone.

Chlorination : A classic method might use thionyl chloride (SOCl₂) to convert an alcohol to the corresponding chloride. While effective, this reaction generates sulfur dioxide and hydrogen chloride as byproducts, leading to poor atom economy. An alternative, more atom-economical approach could be a catalytic hydrochlorination or an addition reaction to an alkene precursor using a source like HCl, where all atoms of the reactant are incorporated into the product.

Ketone Formation : The oxidation of a secondary alcohol to a ketone is a common transformation. Using a stoichiometric oxidant like chromium trioxide (CrO₃) results in large amounts of chromium-containing waste. In contrast, a catalytic oxidation using molecular oxygen or hydrogen peroxide as the terminal oxidant, facilitated by a transition metal catalyst, would have a much higher atom economy and be environmentally benign.

The table below provides a theoretical comparison of atom economy for different reagent choices in key synthetic transformations relevant to producing a chloro-ketone structure.

| Transformation | Reagent System | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Alcohol Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Ketone | Cr₂(SO₄)₃, H₂O | < 50% |

| Alcohol Oxidation | Catalytic (e.g., Pd/O₂) | Ketone | H₂O | > 90% |

| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl Chloride | SO₂, HCl | ~50% |

| Hydrochlorination | Hydrogen Chloride (HCl) | Alkyl Chloride | None | 100% |

This table presents theoretical values to illustrate the concept of atom economy. Actual values depend on the specific substrates and reaction conditions.

Reactivity and Chemical Transformations of 6 Chloro 5 Methoxyhexan 3 One

Reactions Involving the Ketone Functional Group

The ketone group is a primary site of reactivity in the molecule, susceptible to nucleophilic additions and reactions at the adjacent α-carbon positions through enolate intermediates.

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles.

The ketone functionality of 6-Chloro-5-methoxyhexan-3-one can be reduced to a secondary alcohol, 6-Chloro-5-methoxyhexan-3-ol, using standard hydride reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.

A significant aspect of this reduction is the creation of a new stereocenter at the C3 position. Since the molecule already possesses a stereocenter at C5 (the carbon bearing the methoxy (B1213986) group), the reduction product will be a mixture of diastereomers (specifically, (3R,5S/R)- and (3S,5S/R)-6-chloro-5-methoxyhexan-3-ol). The ratio of these diastereomers is influenced by the steric and electronic environment around the carbonyl group, governed by principles such as the Cram and Felkin-Anh models for 1,2-asymmetric induction. The substituent at the adjacent C5 chiral center will direct the incoming hydride nucleophile to the less sterically hindered face of the carbonyl, leading to a preferential formation of one diastereomer over the other. The choice of reducing agent and reaction conditions can also influence this stereoselectivity.

Table 1: Hydride Reduction of this compound

| Reagent | Solvent(s) | Product | Stereochemistry |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 6-Chloro-5-methoxyhexan-3-ol | Mixture of diastereomers |

Nucleophilic Addition Reactions

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

Addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone provides a powerful method for carbon-carbon bond formation, yielding a tertiary alcohol. gauthmath.com In this reaction, the carbanionic part of the organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. smolecule.com The subsequent hydrolysis of the intermediate magnesium or lithium alkoxide in an acidic workup furnishes the final alcohol product. gauthmath.com

Organolithium reagents are generally more reactive than their Grignard counterparts. The reaction is versatile, and a wide array of alkyl, vinyl, or aryl groups can be introduced by selecting the appropriate organometallic reagent. As with hydride reduction, this reaction generates a new stereocenter at C3, leading to the formation of diastereomeric products.

Table 2: Organometallic Addition to this compound

| Reagent Example | Reagent Type | Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Grignard | 6-Chloro-3,5-dimethyl-5-methoxyhexan-3-ol |

| Phenyllithium (C₆H₅Li) | Organolithium | 6-Chloro-5-methoxy-3-phenylhexan-3-ol |

Aldol (B89426) Condensations and Related Carbonyl Chemistry

This compound possesses two sets of α-protons, at the C2 (ethyl side) and C4 (chloromethyl side) positions, which can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type reactions. In a mixed aldol condensation, the enolate of this compound can attack an aldehyde that cannot self-condense (e.g., formaldehyde (B43269) or benzaldehyde) to form a β-hydroxy ketone.

The choice of base and reaction conditions can influence which enolate is formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically removes the less-hindered proton at C2, forming the kinetic enolate. A weaker base at higher temperatures would favor the formation of the more substituted and thermodynamically more stable enolate at C4. Subsequent dehydration of the β-hydroxy ketone product can occur, especially with heating, to yield an α,β-unsaturated ketone. Intramolecular aldol reactions are not possible for this specific molecule. youtube.com

The enolates formed from this compound are key intermediates for introducing substituents at the α-positions (C2 and C4). Besides aldol reactions, these nucleophilic enolates can react with other electrophiles.

A notable reaction is α-halogenation. For instance, the treatment of a similar ketone, 5-methyl-2-hexanone (B1664664), with sulfuryl chloride (SO₂Cl₂) has been shown to selectively introduce a chlorine atom at the α-position. google.com A similar reaction could be envisioned for this compound, potentially leading to a di-chlorinated product. Furthermore, the enolate can be used in alkylation reactions by treating it with an alkyl halide (e.g., methyl iodide), which would install a new alkyl group at either the C2 or C4 position, depending on the reaction conditions.

Transformations of the Chloro Substituent

The chloro group is attached to a primary carbon (C6), making it a good substrate for bimolecular nucleophilic substitution (S_N2) reactions. libretexts.org This allows for the conversion of the chloride into a wide variety of other functional groups by reaction with different nucleophiles. The primary nature of the carbon atom and the absence of significant steric hindrance nearby facilitate the backside attack characteristic of the S_N2 mechanism.

For example, reacting the compound with sodium azide (B81097) (NaN₃) would yield 6-azido-5-methoxyhexan-3-one. A reaction with sodium cyanide (NaCN) would produce 6-cyano-5-methoxyhexan-3-one, extending the carbon chain by one. A patent describing the reaction of a similar α-chloroketone with potassium acetate (B1210297) demonstrates the displacement of the chloride to form an acetoxy ester. google.com While elimination (E2) reactions are a possible side reaction, they are generally disfavored for primary halides unless a bulky, strong base is used.

Table 3: Nucleophilic Substitution Reactions at C6

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 6-Azido-5-methoxyhexan-3-one |

| Cyanide | Sodium Cyanide (NaCN) | 7-methoxy-5-oxo-octanenitrile |

| Acetate | Potassium Acetate (CH₃COOK) | (4-methoxy-6-oxo-octan-2-yl) acetate |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 5-Methoxy-6-(methylthio)hexan-3-one |

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The primary alkyl chloride at the C6 position is the most probable site for nucleophilic substitution. Given that it is a primary carbon, the SN2 mechanism is expected to be the dominant pathway for substitution reactions. The SN1 mechanism is unlikely due to the instability of the corresponding primary carbocation. SN2' reactions are also not relevant as there is no adjacent double bond.

The susceptibility of the C6 carbon to nucleophilic attack makes this compound a versatile precursor for the synthesis of a variety of derivatives. The general reaction scheme involves the displacement of the chloride ion by a nucleophile.

Nitrogen Nucleophiles: Amines, both primary and secondary, are expected to react readily with this compound to form the corresponding substituted amines. thieme-connect.de For instance, reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary or secondary amine would lead to secondary or tertiary amines, respectively. acs.orgpearson.com These reactions are fundamental in the synthesis of many biologically active molecules. medchemexpress.com

Sulfur Nucleophiles: Thiolates (RS⁻), being excellent nucleophiles, are predicted to react efficiently to produce thioethers. Thiols (RSH) can also be used, often in the presence of a base to generate the more nucleophilic thiolate in situ.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can act as nucleophiles, leading to the formation of ethers and alcohols, respectively. The reaction with alkoxides would result in a new ether linkage at the C6 position. Hydroxide, while also a strong base, can participate in substitution to yield 6-hydroxy-5-methoxyhexan-3-one.

Carbon-based Nucleophiles: Carbanions, such as those derived from Grignard reagents or organolithium compounds, are powerful nucleophiles that can form new carbon-carbon bonds. However, their high reactivity can also lead to competing reactions, such as attack at the carbonyl group. Cyanide ions (CN⁻) are another effective carbon nucleophile that would lead to the formation of a nitrile. acs.org

The following table summarizes the expected products from the SN2 reaction of this compound with various nucleophiles.

| Nucleophile | Nucleophile Type | Expected Product |

| NH₃ | Nitrogen | 6-Amino-5-methoxyhexan-3-one |

| RNH₂ | Nitrogen | 6-(Alkylamino)-5-methoxyhexan-3-one |

| R₂NH | Nitrogen | 6-(Dialkylamino)-5-methoxyhexan-3-one |

| RS⁻ | Sulfur | 6-(Alkylthio)-5-methoxyhexan-3-one |

| RO⁻ | Oxygen | 6-Alkoxy-5-methoxyhexan-3-one |

| OH⁻ | Oxygen | 6-Hydroxy-5-methoxyhexan-3-one |

| CN⁻ | Carbon | 6-Cyano-5-methoxyhexan-3-one |

The carbon at the C5 position, bearing a methoxy group and a methyl group, is a chiral center. While the substitution occurs at the adjacent C6 position, the stereochemistry at C5 can potentially influence the reaction. However, as the substitution is not directly at the chiral center, the configuration at C5 is expected to remain unchanged during an SN2 reaction at C6.

If the reaction were to proceed via an SN2 mechanism, it would involve a backside attack on the C6 carbon, leading to an inversion of configuration if C6 were a chiral center. In the case of this compound, C6 is not chiral. Therefore, the primary stereochemical consideration is the retention of configuration at the existing C5 stereocenter.

Elimination Reactions (E1, E2)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. iitk.ac.in The two primary mechanisms for elimination are E1 and E2. iitk.ac.inresearchgate.netlibretexts.org Given that the substrate is a primary alkyl chloride, the E2 mechanism is more likely, as the E1 pathway requires the formation of an unstable primary carbocation. iitk.ac.inresearchgate.net

The E2 reaction is a concerted process where the base abstracts a proton from the β-carbon (C5) while the chloride leaving group departs from the α-carbon (C6). organicmystery.com This results in the formation of a double bond between C5 and C6. The regioselectivity of this reaction is governed by Zaitsev's and Hofmann's rules. masterorganicchemistry.comyoutube.compearson.com

Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene as the major product.

Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product, which is often observed with bulky bases or poor leaving groups. masterorganicchemistry.com

In the case of this compound, elimination would lead to 5-methoxyhex-5-en-3-one. Since there is only one possible alkene product from β-elimination, the distinction between Zaitsev and Hofmann products is not applicable here.

The competition between substitution (SN2) and elimination (E2) is a key factor. Strong, sterically hindered bases favor E2, while strong, unhindered nucleophiles favor SN2. libguides.com The reaction conditions, including the choice of base/nucleophile, solvent, and temperature, will determine the major product. For instance, using potassium tert-butoxide, a bulky base, would likely favor elimination, whereas sodium methoxide, a strong but less hindered nucleophile, might give a mixture of substitution and elimination products.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction typically involves the coupling of an organoboron compound with a halide or triflate. organic-chemistry.orgresearchgate.net While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of alkyl halides, including primary chlorides. nih.govacs.orgacs.orgorganic-chemistry.org Therefore, it is conceivable that this compound could undergo a Suzuki coupling with an organoboronic acid in the presence of a suitable palladium catalyst and base to form a new C-C bond at the C6 position. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of a halide or triflate with an alkene. wikipedia.org Similar to the Suzuki reaction, the use of alkyl halides in Heck reactions has been a challenge but has seen significant progress. researchgate.netrsc.orgntu.edu.sgorganic-chemistry.org A successful Heck reaction with this compound would involve its coupling with an alkene to introduce a new vinyl group at the C6 position.

The presence of the ketone and methoxy functionalities could potentially interfere with these catalytic cycles, and careful optimization of reaction conditions would be necessary.

Reactivity of the Methoxy Group

The methoxy group at the C5 position is an ether linkage. Ethers are generally quite stable and unreactive. wikipedia.org However, under specific conditions, they can undergo cleavage.

The cleavage of the C-O bond of the methoxy group in this compound would typically require harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., I⁻ or Br⁻). wikipedia.org

Given the presence of other functional groups, the selectivity of ether cleavage could be a challenge. The reaction could potentially lead to a mixture of products, including the corresponding alcohol at C5 and methyl halide. The ketone functionality might also be affected by the strongly acidic conditions.

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive research of scientific databases, chemical literature, and patent records yielded no specific information for the compound "this compound." This suggests that this particular chemical may be a novel compound that has not yet been synthesized or characterized, or it could be a proprietary intermediate not disclosed in public literature.

Consequently, it is not possible to provide a detailed article on its reactivity, chemical transformations, or its role in complex reaction pathways as outlined in the user's request. The following sections, which were requested, cannot be addressed due to the absence of scientific data:

Multi-functional Group Interactions and Chemoselectivity

Tandem and Cascade Reactions Utilizing this compound

Information is available for structurally related compounds, such as various chlorinated hexanones and methoxy-substituted ketones. However, the specific combination of a chlorine atom at the 6-position, a methoxy group at the 5-position, and a ketone at the 3-position of a hexane (B92381) chain does not appear in the searched records.

Therefore, no data tables or detailed research findings can be generated for the specified molecule. Any attempt to extrapolate from related compounds would be speculative and would not meet the standard of scientific accuracy.

Stereochemical Aspects of 6 Chloro 5 Methoxyhexan 3 One and Its Derivatives

Analysis of Stereogenic Centers and Chirality

6-Chloro-5-methoxyhexan-3-one possesses a single stereogenic center, which is a carbon atom bonded to four different substituent groups. This key feature is the source of the molecule's chirality.

The stereogenic center in this compound is located at the carbon atom at position 5 (C5). The four distinct groups attached to this carbon are:

a hydrogen atom (H)

a methoxy (B1213986) group (-OCH3)

a chloromethyl group (-CH2Cl)

an ethyl ketone group (-CH2C(=O)CH2CH3)

The presence of this single stereogenic center means that the molecule is not superimposable on its mirror image, a defining characteristic of chiral molecules. This non-superimposability gives rise to the existence of enantiomers.

Diastereomerism and Enantiomerism in this compound

Due to the presence of one stereogenic center, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. saskoer.ca

The two enantiomers of this compound are designated as (R)-6-Chloro-5-methoxyhexan-3-one and (S)-6-Chloro-5-methoxyhexan-3-one, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

Diastereomers are stereoisomers that are not mirror images of each other. Since this compound has only one stereogenic center, it does not have diastereomers itself. However, in reactions involving this compound that create a new stereogenic center, diastereomers can be formed. For instance, the reduction of the ketone group at C3 to a hydroxyl group would create a new stereocenter at C3, leading to the formation of diastereomeric products. These diastereomers would have different physical and chemical properties from each other. saskoer.ca

Control and Determination of Absolute and Relative Configurations

The separation and selective synthesis of stereoisomers are critical aspects of modern organic chemistry.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual enantiomers. For ketones like this compound, several methods can be employed:

Derivatization with a Chiral Resolving Agent: The racemic ketone can be reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. saskoer.ca Once separated, the resolving agent can be removed to yield the pure enantiomers.

Enzymatic Kinetic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. nih.gov This process, known as kinetic resolution, results in the separation of the unreacted enantiomer and the product from the reacted enantiomer. Ketoreductases, for example, can be used for the stereoselective reduction of one enantiomer of a ketone. nih.gov

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in a chromatography column. The two enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation.

Asymmetric Induction in Reactions Involving this compound

Asymmetric induction, also known as stereoselective synthesis, aims to create a new stereocenter in a molecule with a specific, desired stereochemistry. In reactions involving this compound, the existing stereocenter at C5 can influence the stereochemical outcome of a reaction at another site, such as the carbonyl group at C3. This is a form of substrate-controlled stereoselection.

A notable example is the aldol (B89426) reaction of β-alkoxy methyl ketones. acs.orgnih.gov Although this compound is an ethyl ketone, the principles of remote asymmetric induction can be applicable. Theoretical studies have shown that in boron-mediated aldol reactions of β-alkoxy methyl ketones, a stabilizing hydrogen bond between the alkoxy oxygen and the formyl proton can lead to preferential formation of a specific diastereomer. nih.gov The stereoselectivity in such reactions is often dependent on the nature of the protecting group on the β-alkoxy substituent and the ligands on the boron atom. acs.orgnih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity. For an acyclic molecule like this compound, rotation around its single bonds leads to various conformers with different energies. libretexts.org

The conformational preferences of acyclic ketones are influenced by a combination of steric and stereoelectronic effects. scribd.com Steric effects arise from the repulsive interactions between bulky groups, while stereoelectronic effects involve the interaction of orbitals.

One important stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled σ-orbital into an adjacent empty or partially filled orbital. libretexts.org In ketones, the alignment of a C-H or C-C bond with the π* orbital of the carbonyl group can stabilize certain conformations. imperial.ac.uk

The reactivity of the carbonyl group in this compound is influenced by its conformation. Nucleophilic attack on the carbonyl carbon is generally favored from the less sterically hindered face. The Felkin-Anh model and its variations are often used to predict the stereochemical outcome of nucleophilic additions to chiral ketones. However, for highly reactive nucleophiles, the Curtin-Hammett principle may apply, where the product distribution is determined by the relative energies of the transition states leading to the different stereoisomeric products, rather than the ground-state populations of the conformers. nih.gov

Advanced Analytical and Spectroscopic Techniques for Elucidating the Structure and Reactivity of 6 Chloro 5 Methoxyhexan 3 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be the primary technique to confirm the molecular formula of 6-Chloro-5-methoxyhexan-3-one, which is C₇H₁₃ClO₂. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The analysis would also involve studying the fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of acylium ions.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of substituents: Cleavage of the C-Cl bond or loss of the methoxy (B1213986) group (-OCH₃) or a chloromethyl radical (•CH₂Cl).

The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and fragment ions, where the ³⁷Cl isotope peak appears at M+2 with an intensity approximately one-third of the ³⁵Cl peak.

Hypothetical HRMS Data Table:

| Ion Formula | Calculated m/z | Observed m/z | Interpretation |

| [C₇H₁₃³⁵ClO₂]⁺ | 164.0577 | — | Molecular Ion ([M]⁺) |

| [C₇H₁₃³⁷ClO₂]⁺ | 166.0547 | — | M+2 Isotope Peak |

| [C₅H₉O₂]⁺ | 101.0603 | — | Loss of •CH₂CH₂Cl |

| [C₄H₅O]⁺ | 69.0340 | — | Alpha-cleavage product |

| [C₃H₇O]⁺ | 59.0497 | — | Alpha-cleavage product (Loss of isobutyl) |

Note: The "Observed m/z" column is intentionally left blank as no experimental data is available.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise carbon skeleton and proton environments.

Elucidation of Complex Spin Systems (e.g., COSY, HSQC, HMBC)A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required to assign all proton and carbon signals unambiguously.

¹H NMR: Would show the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. Key signals would include the ethyl group protons, the methoxy singlet, and the protons on the chiral center at C5 and the adjacent methylene (B1212753) groups.

¹³C NMR: Would reveal the number of unique carbon environments, with the carbonyl carbon (C3) appearing significantly downfield (~200-210 ppm).

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, mapping out which protons are adjacent to each other. It would clearly show the correlations within the ethyl group (H1-H2) and along the main chain from H4 to H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons.

NOESY/ROESY for Stereochemical and Conformational AssignmentsSince this compound has a stereocenter at the C5 position, it exists as a pair of enantiomers. If diastereomers were synthesized, or for conformational analysis, Nuclear Overhauser Effect (NOE) experiments would be key.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry in diastereomers and for analyzing the preferred conformations of the molecule in solution. For example, NOE correlations could help define the spatial relationship between the proton at C5 and the adjacent methylene protons at C4 and C6. Current time information in Bangalore, IN.

Dynamic NMR for Rotational Barriers and Interconversion StudiesThe hexane (B92381) backbone of the molecule allows for rotation around its carbon-carbon single bonds.

Dynamic NMR (DNMR): This involves acquiring NMR spectra at different temperatures. By analyzing changes in the spectral lineshapes (e.g., broadening or coalescence of signals), it is possible to calculate the energy barriers for conformational interconversions, such as bond rotations. This could provide insight into the flexibility of the molecule and the relative stability of different conformers.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation-Sensitive Analysis

FT-IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Would show a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the region of 1715-1725 cm⁻¹. Other key absorptions would include C-H stretching and bending vibrations, the C-O stretch of the methoxy group (~1100 cm⁻¹), and the C-Cl stretch (~650-750 cm⁻¹). rsc.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. It would also show the carbonyl stretch and skeletal vibrations, providing additional structural confirmation.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| ~2970-2850 | Medium | C-H stretch | FT-IR, Raman |

| ~1720 | Strong | C=O stretch (Ketone) | FT-IR, Raman |

| ~1460, ~1375 | Medium | C-H bend | FT-IR |

| ~1100 | Strong | C-O stretch (Ether) | FT-IR |

| ~700 | Medium | C-Cl stretch | FT-IR |

Note: This table represents typical values for the assigned functional groups.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral GC, Chiral HPLC)

Since this compound is a chiral molecule, any enantioselective synthesis would require a method to determine the enantiomeric excess (ee) of the product.

Chiral HPLC/GC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S). This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. The relative area of the two peaks is used to calculate the enantiomeric excess. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would depend on the volatility and thermal stability of the compound. Given its structure, both could potentially be applicable. nih.gov

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers, which are crucial for understanding the molecule's steric and electronic properties.

Hypothetical Crystallographic Data:

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters. Based on studies of similar acyclic halogenated ketones, a hypothetical dataset is presented below. wpmucdn.comnih.gov

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 985.6 |

| Z | 4 |

Detailed Research Findings from Analogous Structures:

The solid-state conformation of this compound would be significantly influenced by the interplay of steric and electronic effects of its substituents. The chlorine atom at the C6 position and the methoxy group at the C5 position are key determinants of the molecule's preferred conformation.

Bond Lengths and Angles: Studies on similar α-chloroketones and methoxy-substituted alkanes suggest predictable bond lengths and angles. organic-chemistry.orgnih.gov The C-Cl bond is expected to be in the range of 1.76-1.79 Å. The C-O bond of the methoxy group would likely be around 1.41-1.43 Å for the C-OCH₃ bond and 1.42-1.44 Å for the O-CH₃ bond. The C=O bond of the ketone is anticipated to be approximately 1.21-1.23 Å. Bond angles around the sp³ hybridized carbons would be close to the tetrahedral angle of 109.5°, with some distortions due to steric hindrance between the substituents.

Stereochemical Determination: this compound possesses a stereocenter at the C5 position. X-ray crystallography of a single enantiomer or a resolved conglomerate would unambiguously determine its absolute configuration as either (R) or (S). This is achieved through the anomalous dispersion effect of the chlorine atom. In the absence of experimental data, the stereochemistry remains speculative.

The reactivity of this compound can be inferred from its structure. The presence of a ketone carbonyl group, a chlorine atom beta to the carbonyl, and a methoxy group alpha to the chlorine suggests several potential reaction pathways. Spectroscopic and analytical techniques would be instrumental in monitoring such reactions and identifying the resulting products.

Theoretical and Computational Chemistry Studies of 6 Chloro 5 Methoxyhexan 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. For a molecule like 6-Chloro-5-methoxyhexan-3-one, DFT is an efficient method for determining its most stable three-dimensional arrangement (geometry optimization), understanding the distribution of electrons, and predicting its vibrational spectra (e.g., infrared and Raman frequencies).

A typical DFT study would begin with an initial guess for the molecular structure, which is then systematically optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Once the optimized geometry is found, further calculations can be performed to determine various electronic properties such as orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment.

Vibrational frequency calculations are also a standard output of DFT studies. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and twists. These predicted frequencies are invaluable for interpreting experimental infrared and Raman spectra. ijrte.org

Table 1: Hypothetical DFT Calculation Results for this compound (Note: The following data is illustrative of typical DFT output and is not based on published experimental results.)

| Property | Calculated Value |

| Optimized Ground State Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YY eV |

| LUMO Energy | +Z.ZZ eV |

| HOMO-LUMO Gap | A.AA eV |

| Dipole Moment | B.BB Debye |

| Key Vibrational Frequencies | C=O stretch: ~1715 cm⁻¹C-Cl stretch: ~700 cm⁻¹C-O-C stretch: ~1100 cm⁻¹ |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations.

While computationally more demanding than DFT, ab initio methods are often employed to obtain highly accurate energies and properties, serving as a benchmark for other methods. For this compound, high-level ab initio calculations could be used to refine the geometry and energy of its most stable conformers, calculate precise electronic properties, and investigate the transition states of potential chemical reactions. The choice of ab initio method depends on the desired balance between accuracy and computational cost.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set . A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVTZ). The selection of an appropriate basis set is a critical step in any computational study of this compound.

Furthermore, chemical reactions and molecular properties are often significantly influenced by the solvent. Solvation models are used in computational chemistry to account for the effects of a solvent on the molecule of interest. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. For this compound, using a solvation model such as the Polarizable Continuum Model (PCM) would be essential for accurately predicting its properties and reactivity in a solution.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent effects, and other time-dependent processes.

This compound is a flexible molecule with several rotatable bonds. As a result, it can exist in numerous different three-dimensional shapes, or conformations . MD simulations are an ideal tool for exploring the conformational landscape of this molecule to identify the most stable and populated conformers.

In a typical MD simulation, the molecule is placed in a simulated box (often with solvent molecules), and the trajectories of all atoms are calculated over a period of time (from nanoseconds to microseconds). By analyzing these trajectories, one can identify the different conformations that the molecule adopts and determine their relative stabilities based on how much time the molecule spends in each conformation. This information is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations (Note: The following data is for illustrative purposes and is not based on published experimental results.)

| Conformer | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

| A | ~60° (gauche) | 0.00 | 65 |

| B | ~180° (anti) | 0.85 | 30 |

| C | ~-60° (gauche) | 1.20 | 5 |

The solvent can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations explicitly including solvent molecules provide a detailed picture of how the solvent interacts with this compound. These simulations can reveal the structure of the solvent shell around the molecule, the nature of solute-solvent interactions (e.g., hydrogen bonding), and how the solvent influences the conformational preferences of the molecule.

Furthermore, MD simulations can be used to study the influence of the solvent on chemical reactions. By calculating the potential of mean force (PMF) along a reaction coordinate, it is possible to determine the free energy barrier of a reaction in solution. This information is critical for understanding the mechanism and kinetics of reactions involving this compound in a realistic chemical environment.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By modeling the molecule and its potential reactants at a quantum mechanical level, chemists can gain insights into its reactivity and the most likely paths a reaction will follow.

Transition State Characterization and Activation Energy Calculation

To understand the kinetics of a potential reaction involving this compound, computational chemists would first identify the transition state—the highest energy point along the reaction coordinate. The structure of this transient species is determined using various optimization algorithms. Once the transition state is characterized, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Reactant | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution at C6 | Hydroxide | Data Not Available |

| Enolate Formation at C4 | LDA | Data Not Available |

| Carbonyl Reduction | NaBH4 | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or calculated data for these reactions are currently available.

Reaction Mechanism Elucidation

Computational studies can elucidate the step-by-step process of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface, researchers can identify intermediates, transition states, and products. For a molecule like this compound, which contains multiple functional groups (a ketone, an ether, and an alkyl chloride), several reaction mechanisms could be investigated, such as nucleophilic substitution at the carbon bearing the chlorine atom or nucleophilic addition to the carbonyl group. The calculated energy profile of each potential pathway would help determine the most favorable mechanism under specific conditions.

Selectivity Prediction (Regioselectivity, Stereoselectivity)

When a molecule has multiple reactive sites, or when a reaction can produce different stereoisomers, computational chemistry can predict the selectivity of the reaction. For this compound, a key question would be the regioselectivity of an attack by a nucleophile: would it occur at the carbonyl carbon (C3), the carbon bearing the chlorine (C6), or would a base abstract a proton from C2 or C4 to form an enolate? By calculating the energies of the different possible transition states, the most likely product can be predicted. Similarly, if a new stereocenter is formed during a reaction, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereoselectivity.

Computational Spectroscopy: Simulating NMR and IR Spectra

Computational methods can also predict the spectroscopic properties of a molecule. These simulations are invaluable for interpreting experimental spectra and confirming the structure of a compound.

Simulating NMR and IR Spectra

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard application of computational chemistry. By calculating the magnetic shielding of each nucleus, a predicted NMR spectrum can be generated. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the atoms, which can be accurately modeled.

Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be produced. The positions of the absorption bands in the IR spectrum correspond to specific vibrational modes, such as the C=O stretch of the ketone, the C-O stretch of the ether, and the C-Cl stretch of the alkyl chloride.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Carbon | Data Not Available |

| ¹H NMR | -OCH₃ Protons | Data Not Available |

| IR | C=O Stretch (cm⁻¹) | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or simulated spectral data for this compound are currently available.

Applications of 6 Chloro 5 Methoxyhexan 3 One As a Synthetic Building Block

Utility in Total Synthesis of Natural Products

There is currently no available scientific literature demonstrating the use of 6-Chloro-5-methoxyhexan-3-one in the total synthesis of any natural product. Hypothetically, a molecule with its structure could serve as a chiral building block if synthesized in an enantiomerically pure form. The ketone could be a site for nucleophilic addition or enolate formation, the chloro group for substitution or coupling reactions, and the methoxy (B1213986) group could direct stereochemistry or be cleaved to reveal a hydroxyl group.

Precursor to Pharmaceutical Intermediates and Advanced Drug Scaffolds

No published studies were found that identify this compound as a precursor to pharmaceutical intermediates or advanced drug scaffolds. In theory, its bifunctional nature (ketone and alkyl chloride) could allow for the construction of various heterocyclic systems, which are common motifs in pharmaceuticals. For instance, the ketone could be a precursor to a pyrimidine or a pyrazole ring, while the chloro group could be displaced by a nitrogen-containing nucleophile to form a piperidine or other saturated heterocycle.

Role in the Development of Agrochemicals and Specialty Chemicals

The role of this compound in the development of agrochemicals and specialty chemicals is not documented in the available literature. Its structure does not immediately correspond to any major class of existing agrochemicals. As a specialty chemical, its utility would depend on its reactivity and the specific properties of any derivatives, which have not been reported.

Integration into Materials Science and Polymer Chemistry

There is no evidence in the scientific literature to suggest that this compound has been used as a monomer for specific polymers or has been integrated into materials science. The presence of a single chloro group and a ketone offers limited and potentially complex pathways for polymerization. While the ketone could be a site for polymerization, and the chloro group could be used for post-polymerization modification, no such applications have been described.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Stereoselective Synthetic Pathways

A significant hurdle in the study and application of 6-Chloro-5-methoxyhexan-3-one is the development of synthetic routes that are not only efficient but also offer precise control over its stereochemistry. The presence of a stereocenter at the 5-position necessitates the development of asymmetric syntheses to access enantiomerically pure forms of the molecule.

Future research in this area should focus on several key aspects:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the direct enantioselective synthesis of this compound. Research into identifying the optimal catalyst system for this specific substrate is a critical next step. The biotechnological production of related chiral intermediates, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, using carbonyl reductases has shown promise for high stereoselectivity and yield. researchgate.netnih.gov This biocatalytic approach could be adapted for the synthesis of this compound.

Substrate-Controlled Diastereoselective Reactions: For synthetic routes that build the carbon skeleton, controlling the diastereoselectivity of key bond-forming reactions will be crucial. This could involve the use of chiral auxiliaries or exploiting the inherent stereochemical biases of the starting materials.

Development of Greener Synthetic Methodologies: A move towards more sustainable synthetic practices is essential. This includes the use of less hazardous reagents, milder reaction conditions, and minimizing waste generation. The development of one-pot or tandem reaction sequences could also contribute to a more efficient and environmentally friendly synthesis.

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to induce enantioselectivity in a key synthetic step. | High enantiomeric excess, catalytic nature reduces waste. |

| Biocatalysis | Use of enzymes, such as carbonyl reductases, to perform stereoselective transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. | Well-established methodology, predictable stereochemical control. |

| Substrate-Controlled Synthesis | Utilizing the existing stereocenters in a starting material to influence the stereochemistry of new centers. | Can be highly efficient if the appropriate chiral starting material is available. |

Exploration of Unconventional Reactivity Modes for this compound

The presence of multiple functional groups in this compound—a ketone, a chloroalkane, and a methoxy (B1213986) ether—suggests a diverse range of potential chemical transformations. While standard reactions of these functional groups can be predicted, the interplay between them may lead to unconventional reactivity.

Future research should aim to:

Investigate Intramolecular Reactions: The proximity of the functional groups could facilitate intramolecular cyclization reactions, potentially leading to the formation of novel heterocyclic compounds. For instance, under basic conditions, an intramolecular nucleophilic attack of the enolate of the ketone onto the carbon bearing the chlorine atom could lead to cyclopropanone (B1606653) derivatives or other ring systems.

Explore Reactions with Diverse Nucleophiles and Electrophiles: A systematic study of the reactivity of this compound with a wide array of nucleophiles and electrophiles is needed. The presence of the electron-withdrawing carbonyl group is known to enhance the reactivity of the C-Cl bond towards nucleophilic substitution. nih.gov

Photochemical and Radical Reactions: The influence of light or radical initiators on the reactivity of this compound is an unexplored area. Such conditions could lead to unique bond formations and rearrangements not accessible through traditional thermal reactions. Photooxygenation reactions of similar chlorocycloheptadienes have been shown to yield bicyclic endoperoxides. researchgate.net

Advancements in In-situ Spectroscopic Monitoring of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms, kinetics, and the detection of transient intermediates in reactions involving this compound requires the application of advanced analytical techniques. In-situ spectroscopic monitoring provides real-time data on the progress of a reaction without the need for sample extraction.

Future efforts should focus on:

Application of FT-IR and Raman Spectroscopy: These techniques can be used to monitor the disappearance of reactants and the appearance of products by tracking the characteristic vibrational frequencies of the functional groups. nih.govresearchgate.net For instance, the carbonyl stretch of the ketone group would be a key spectroscopic handle.

NMR Spectroscopy for Mechanistic Studies: In-situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture, including short-lived intermediates. This can be invaluable for elucidating complex reaction pathways.

Hyphenated Techniques: The combination of spectroscopic techniques with other analytical methods, such as mass spectrometry (e.g., REACTION-MS), can provide complementary information for a more comprehensive understanding of the reaction dynamics.

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to this compound Reactions |

| FT-IR Spectroscopy | Changes in functional groups, reaction kinetics. frontiersin.org | Monitoring the carbonyl stretch and C-Cl bond vibrations. |

| Raman Spectroscopy | Complementary vibrational information to IR, suitable for aqueous media. researchgate.net | Tracking changes in the carbon skeleton and functional groups. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Elucidating reaction mechanisms and identifying transient species. |

| Mass Spectrometry | Molecular weight of reactants, products, and intermediates. | Identifying products and byproducts in complex reaction mixtures. |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding the electronic structure, stability, and reactivity of molecules. Theoretical studies on this compound can provide valuable insights that complement experimental findings.

Future theoretical investigations should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic properties of the molecule, as well as to model reaction pathways and transition states. This can help in predicting the most likely reaction mechanisms and understanding the factors that control reactivity and selectivity. Computational studies on α-haloketones have been used to model reactions and understand activation energies. up.ac.za

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents and other reactants. This can be particularly useful for understanding the role of the solvent in influencing reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and their properties evaluated, QSAR modeling could be used to establish relationships between their chemical structure and their observed activity.

Potential for Derivatization into Unique Chemical Entities for Diverse Applications

The functional groups present in this compound make it a versatile building block for the synthesis of a wide range of new molecules. The enantioselective α-functionalization of ketones is a known strategy for constructing chiral centers. springernature.com

Future research into the derivatization of this compound could explore:

Synthesis of Novel Heterocycles: As mentioned earlier, intramolecular reactions could lead to the formation of various heterocyclic systems. Halogenated ketones are known to be versatile synthetic intermediates in organic and medicinal chemistry. researchgate.net

Introduction of Further Functional Groups: The existing functional groups can be used as handles to introduce additional functionalities, leading to molecules with tailored properties. For example, the ketone could be reduced to an alcohol, and the chlorine atom could be replaced with other nucleophiles.

Polymer Chemistry: Functionalized aliphatic polyketones have been shown to have applications as germicidal coatings. rsc.org Derivatives of this compound could potentially be incorporated into polymers to impart specific properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 6-Chloro-5-methoxyhexan-3-one?

- Methodology : Begin with a nucleophilic substitution reaction targeting the chloro group, using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Monitor reaction progress via GC-MS or HPLC to optimize temperature (typically 60–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agent). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by NMR .